molecular formula C31H34N6O4 B1679125 PD 168368

PD 168368

カタログ番号: B1679125
分子量: 554.6 g/mol
InChIキー: AFDXUTWMFMAQJO-PMERELPUSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

PD 168368は、強力で競合的かつ選択的なニューロメジンB受容体拮抗薬として知られる合成有機化合物です。 ニューロメジンBは、平滑筋収縮や細胞成長の調節など、さまざまな生理学的プロセスに関与する哺乳類ペプチドです

準備方法

合成経路と反応条件

PD 168368の合成は、市販の出発物質から始まる複数段階の工程を含みます。 反応条件は通常、有機溶媒、触媒、および制御された温度の使用を含み、高収率と純度を確保します

工業的製造方法

This compoundの工業的製造は、同様の合成経路に従いますが、より大規模に行われます。このプロセスは、効率性とコスト効率のために最適化されており、多くの場合、反応条件を正確に制御するための自動化システムが含まれています。 品質管理対策は、最終製品の一貫性と純度を確保するために実施されます

化学反応の分析

反応の種類

PD 168368は、次のようなさまざまな化学反応を起こします。

一般的な試薬と条件

生成される主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化反応はさまざまな酸化誘導体を生成する可能性があり、還元反応は化合物の還元型を生成する可能性があります

科学研究アプリケーション

This compoundは、次のような幅広い科学研究アプリケーションを持っています。

    化学: ニューロメジンB受容体の構造と機能を研究するためのツールとして使用されます。

    生物学: 細胞の成長と分化の調節における役割について研究されています。

    医学: 特に癌細胞の移動と浸潤を阻害する、癌療法における可能性について探求されています。

    産業: 新しい薬剤や治療薬の開発に使用されています

科学的研究の応用

Target Receptors

PD 168368 selectively targets the neuromedin B receptor with a binding affinity (Ki) ranging from 15 to 45 nM. It also interacts with the gastrin-releasing peptide receptor, albeit with significantly lower potency (IC50 = 3500 nM) . The compound operates by competitively binding to these receptors, inhibiting their activation and subsequent signaling pathways.

Biochemical Pathways Affected

Research has shown that this compound can inhibit critical signaling pathways involved in cancer progression, such as:

  • mTOR/p70S6K/4EBP1 Pathway : This pathway is crucial for cell growth and proliferation.
  • AKT/GSK-3β Pathway : Inhibition here can affect survival signals in cancer cells .

Applications in Scientific Research

This compound has been utilized across various domains of scientific research:

Cancer Research

  • Inhibition of Cancer Cell Migration and Invasion : Studies have demonstrated that this compound effectively suppresses the migration and invasion of breast cancer cell lines, such as MDA-MB-231 and MCF-7. For instance, in migration assays, treatment with this compound resulted in a significant decrease in the number of cells migrating into scratch wounds compared to controls .
  • Cell Viability : Importantly, concentrations of this compound used in these studies did not exhibit cytotoxic effects on the tested cancer cell lines, suggesting its potential as a therapeutic agent without compromising cell viability .

Neurobiology

  • Role in Neuromedin B Signaling : this compound is instrumental in delineating the biological functions of neuromedin B. By selectively blocking NMB signaling, researchers can better understand its physiological roles across different tissues .

Pharmacology

  • Comparative Studies : The pharmacological properties of this compound have been compared with other receptor antagonists. It has been shown to have a higher selectivity for NMB receptors over other bombesin receptor subtypes, making it an ideal candidate for further drug development .

Case Studies

  • Breast Cancer Cell Migration Inhibition :
    • Study Design : MDA-MB-231 cells were treated with varying concentrations of this compound.
    • Results : A dose-dependent reduction in migration was observed, with significant inhibition at concentrations as low as 5 µM.
    • : The findings support the potential use of this compound as an anti-metastatic agent in breast cancer therapy .
  • Vascular Calcification Modulation :
    • Study Context : Investigated the effects of this compound on vascular calcification in chronic kidney disease models.
    • Findings : The compound attenuated arterial calcification, indicating its broader implications beyond cancer therapy .

作用機序

PD 168368は、ニューロメジンB受容体に競合的に結合することにより作用し、ニューロメジンBの作用を阻害します。この阻害は、さまざまな細胞プロセスにとって重要な、細胞内カルシウムの上昇とイノシトールリン酸の放出を防ぎます。 さらに、this compoundは、より高濃度でホルミルペプチド受容体のアゴニストとして作用し、細胞シグナル伝達経路にさらに影響を与えます

類似化合物との比較

PD 168368は、ニューロメジンB受容体拮抗薬としての高い選択性と効力で独自です。類似の化合物には、次のものがあります。

This compoundは、ニューロメジンB受容体に対する高い親和性と癌細胞の移動と浸潤を阻害する能力により、癌研究における貴重なツールとなっています

生物活性

PD 168368 is a non-peptide antagonist primarily targeting the neuromedin B (NMB) receptor, which plays significant roles in various physiological processes, including cancer cell migration and invasion. This article synthesizes findings from multiple studies to present a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and implications in cancer research.

Pharmacological Properties

Affinity and Selectivity:
this compound exhibits high affinity for the NMB receptor across different species, with Ki values ranging from 15 to 45 nM. It demonstrates significantly lower affinities for other bombesin receptor subtypes, specifically about 30- to 60-fold lower for gastrin-releasing peptide receptors and approximately 300-fold lower for bombesin receptor subtypes 3 and 4 . This selectivity makes this compound a valuable tool for studying NMB receptor functions.

Mechanism of Action:
In binding studies, this compound inhibits NMB-induced responses without stimulating increases in intracellular calcium or inositol phosphates. Its competitive antagonism suggests that it blocks NMB signaling effectively . The compound is poorly soluble in aqueous solutions but shows enhanced binding affinity when solubilized with hydroxypropyl-β-cyclodextrin .

Case Studies

1. Inhibition of Cancer Cell Migration and Invasion:
A study investigating the effects of this compound on breast cancer cell lines (MDA-MB-231 and MCF-7) demonstrated that treatment with this compound significantly reduced both migration and invasion capabilities. The compound was administered at concentrations of 5 μM via intraperitoneal injection in murine models. Results indicated a marked decrease in the migratory ability of MDA-MB-231 cells in Boyden chamber assays and wound healing assays, suggesting that this compound effectively inhibits NMB-induced cellular motility .

2. Histological Analysis:
After treatment with this compound, histological examinations revealed alterations in metastatic lung tissues from mice injected with breast cancer cells. The analysis utilized H&E staining to evaluate morphological changes, confirming that this compound treatment led to decreased aggressiveness in cancer cell behavior .

Table: Affinity of this compound for Various Receptors

Receptor TypeSpeciesKi (nM)
Neuromedin B Receptor (NMB-R)Human15 - 45
Gastrin-Releasing Peptide ReceptorHuman~450
Bombesin Receptor Subtype 3Human~3000
Bombesin Receptor Subtype 4Human~4500

Data compiled from various studies demonstrating the selectivity of this compound for different bombesin receptors.

特性

IUPAC Name

(2S)-3-(1H-indol-3-yl)-2-methyl-2-[(4-nitrophenyl)carbamoylamino]-N-[(1-pyridin-2-ylcyclohexyl)methyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H34N6O4/c1-30(19-22-20-33-26-10-4-3-9-25(22)26,36-29(39)35-23-12-14-24(15-13-23)37(40)41)28(38)34-21-31(16-6-2-7-17-31)27-11-5-8-18-32-27/h3-5,8-15,18,20,33H,2,6-7,16-17,19,21H2,1H3,(H,34,38)(H2,35,36,39)/t30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFDXUTWMFMAQJO-PMERELPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CNC2=CC=CC=C21)(C(=O)NCC3(CCCCC3)C4=CC=CC=N4)NC(=O)NC5=CC=C(C=C5)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CC1=CNC2=CC=CC=C21)(C(=O)NCC3(CCCCC3)C4=CC=CC=N4)NC(=O)NC5=CC=C(C=C5)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H34N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

554.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PD 168368
Reactant of Route 2
PD 168368
Reactant of Route 3
Reactant of Route 3
PD 168368
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
PD 168368
Reactant of Route 5
Reactant of Route 5
PD 168368
Reactant of Route 6
Reactant of Route 6
PD 168368

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。